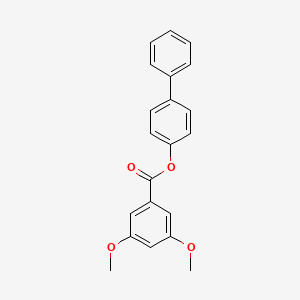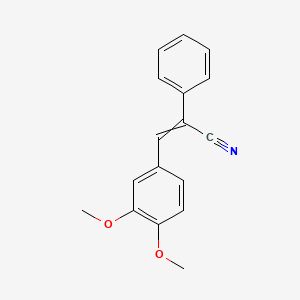
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.3068 g/mol . It is known for its unique structure, which includes a benzenebutyronitrile core with a 4-methyl group and a 1-methylethoxy substituent. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile typically involves the reaction of 4-methylbenzenebutyronitrile with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the temperature is carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, and the final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenebutyronitrile: Lacks the methylethoxy group, resulting in different chemical properties.
4-Methyl-gamma-(1-methylethoxy)benzenepropanenitrile: Similar structure but with a shorter carbon chain.
4-Methyl-gamma-(1-methylethoxy)benzenepentanonitrile: Similar structure but with a longer carbon chain.
Uniqueness
Its methylethoxy group provides additional sites for chemical modification, making it a versatile compound for research and industrial use .
Properties
CAS No. |
6965-79-3 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-(4-methylphenyl)-4-propan-2-yloxybutanenitrile |
InChI |
InChI=1S/C14H19NO/c1-11(2)16-14(5-4-10-15)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5H2,1-3H3 |
InChI Key |
AFVNASUMPFJDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC#N)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)
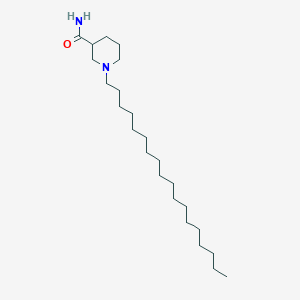

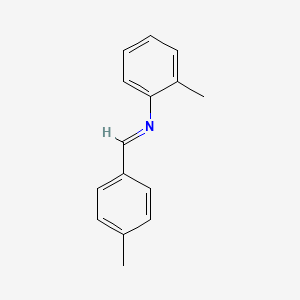
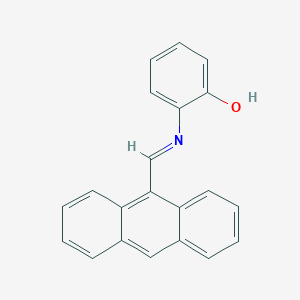
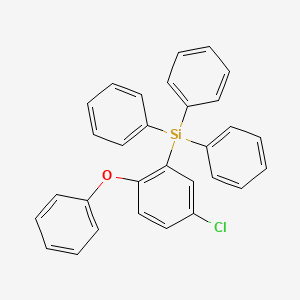
![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
